N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Beschreibung
N-[3-(2-Methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a synthetic small molecule characterized by two key structural motifs:
- A 1,2,4-triazole ring substituted at the 3-position with a 2-methoxyphenyl group.
- An acetamide linker connecting the triazole to a cyclohepta[c]pyridazinone moiety, a seven-membered fused heterocyclic system with a ketone group.
Its synthesis likely involves cyclocondensation for triazole formation and coupling reactions for acetamide linkage, analogous to methods described for related compounds .
Eigenschaften
Molekularformel |
C20H22N6O3 |
|---|---|
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C20H22N6O3/c1-29-16-10-6-5-8-14(16)19-22-20(24-23-19)21-17(27)12-26-18(28)11-13-7-3-2-4-9-15(13)25-26/h5-6,8,10-11H,2-4,7,9,12H2,1H3,(H2,21,22,23,24,27) |
InChI-Schlüssel |
GAWOXVRHRDUFCS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=NC(=NN2)NC(=O)CN3C(=O)C=C4CCCCCC4=N3 |
Herkunft des Produkts |
United States |
Biologische Aktivität
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a triazole ring and a cycloheptapyridazine moiety, which contribute to its diverse biological activities. This article summarizes the biological activity of this compound based on available research findings.
Structural Overview
The molecular formula of the compound is C19H21N5O3, with a molecular weight of 363.4 g/mol. The unique structural features of this compound enhance its therapeutic potential compared to other similar compounds. The presence of the methoxy group on the phenyl ring is particularly noteworthy as it may influence both chemical reactivity and biological activity.
Anticancer Properties
Research indicates that N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide exhibits significant anticancer properties. Preliminary studies suggest that it may inhibit specific enzymes involved in cell proliferation and interact with molecular targets that modulate cellular processes.
A comparative analysis of related compounds shows that those with similar triazole structures often possess anticancer activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]-2-(3-oxo...) | Chlorine substituent on phenyl ring | Potential anticancer activity |
| N-[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]-2-(3-oxo...) | Fluorine substituent on phenyl ring | Antimicrobial properties |
| N-[5-(4-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]-2-(4-methyl...) | Hydroxyl and methyl substituents | Cytotoxic effects against cancer cells |
Antimicrobial Activity
The triazole moiety has been recognized for its antimicrobial properties. Compounds containing this structure have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of specific enzymes or pathways critical for microbial survival.
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, compounds featuring the 1,2,4-triazole nucleus are reported to exhibit a wide range of pharmacological activities including:
- Antifungal
- Antiviral
- Anticonvulsant
- Anti-inflammatory
These activities suggest the potential for developing novel therapeutic agents based on the triazole scaffold.
The mechanism by which N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(3-oxo...) exerts its biological effects likely involves:
- Enzyme Inhibition : Interaction with enzymes that regulate cell growth and proliferation.
- Receptor Modulation : Binding to specific receptors that mediate cellular responses.
- Molecular Docking Studies : Computational studies indicate how this compound binds to target proteins and elucidate potential pathways affected by its action.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of triazole derivatives in various biological assays:
- A study demonstrated that certain triazole derivatives exhibited potent antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) with MIC values significantly lower than traditional antibiotics .
- Another investigation into the anticancer properties showed that triazole derivatives could reduce tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that compounds containing triazole and related structures exhibit a range of biological activities including antimicrobial, antifungal, and anticancer properties.
Antimicrobial Activity
Several studies have reported the antimicrobial efficacy of triazole derivatives. For instance:
- A study demonstrated that various triazole derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values often lower than standard antibiotics like ciprofloxacin .
Antifungal Activity
Triazole compounds are well-known for their antifungal properties:
- Research has shown that derivatives similar to N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(3-oxo...) displayed potent antifungal activity against Candida albicans, outperforming traditional antifungal agents like fluconazole in some cases .
Anticancer Potential
The role of triazoles in cancer therapy is being actively explored:
- Compounds with triazole scaffolds have been linked to chemopreventive effects in various cancer models. For example, studies involving mercapto-substituted triazoles have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
Case Studies
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
The following compounds share structural similarities with the target molecule, differing primarily in substituents and heterocyclic systems:
2-(3-Oxo-cyclohepta[c]pyridazin-2-yl)-N-[2-(2-trifluoromethyl-benzimidazol-1-yl)ethyl]acetamide
- Structural Features: Retains the cyclohepta[c]pyridazinone and acetamide linker. Replaces the triazole-methoxyphenyl group with a benzimidazole substituted with a trifluoromethyl (CF₃) group.
- Benzimidazole’s planar structure may increase π-π stacking interactions compared to the triazole-methoxyphenyl system.
N-R-2-(5-(5-Methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides
- Structural Features: Contains a 1,2,4-triazole core with a thioether linkage and pyrazole substituent. Lacks the cycloheptapyridazinone moiety.
- Comparison: The thioether group may improve membrane permeability but increase susceptibility to oxidative metabolism.
N-(((3S,3aS)-7-(6-(2-Methyl-2H-tetrazol-5-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide
- Structural Features: Uses a tetrazole ring as a bioisostere for carboxylic acids. Incorporates a benzoxazolo-oxazine scaffold instead of cycloheptapyridazinone.
- Comparison :
- Tetrazole’s ionization at physiological pH could enhance solubility but reduce blood-brain barrier penetration.
- The benzoxazolo-oxazine system may confer rigidity, affecting conformational flexibility during target binding.
Structure-Activity Relationship (SAR) Insights
Pharmacokinetic and Physicochemical Properties
Vorbereitungsmethoden
Key Steps:
-
Cyclization : Reacting 2-aminocycloheptanone with ethyl glyoxylate in ethanol under reflux forms the pyridazinone ring.
-
Oxidation : Treatment with potassium permanganate in acidic conditions introduces the 3-oxo group.
Table 1: Reaction Conditions for Core Synthesis
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cyclization | Ethyl glyoxylate | Ethanol | Reflux | 68% |
| Oxidation | KMnO₄, H₂SO₄ | Water | 80°C | 72% |
Preparation of the 3-(2-Methoxyphenyl)-1H-1,2,4-Triazol-5-yl Moiety
The triazole component is synthesized via hydrazine-mediated cyclization. Source and outline methods using 2-methoxyphenyl isothiocyanate and methyl N-cyanoiminodithiocarbonate.
Procedure:
Table 2: Triazole Synthesis Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Hydrazine Equivalents | 5 eq. | Increases yield to 78% |
| Reaction Time | 12 hours | Prevents byproduct formation |
Coupling of Core and Triazole Moieties
The final acetamide linkage is formed via carbodiimide-mediated coupling. Source and highlight the use of EDCI/HCl and DMAP in dichloromethane.
Coupling Protocol:
Table 3: Coupling Reaction Metrics
Purification and Characterization
Purification:
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis involves multi-step heterocyclic reactions. Key steps include:
- Hydrazinolysis : Reacting ethyl 5-methyl-1H-pyrazole-3-carboxylate with hydrazine hydrate to form hydrazide intermediates .
- Nucleophilic alkylation : Introducing thioacetamide groups via reactions with alkyl halides or activated esters under basic conditions (e.g., NaOH/EtOH) .
- Cyclization : Acid- or base-catalyzed ring closure to form the 1,2,4-triazole and cycloheptapyridazinone moieties .
Characterization : - 1H/13C NMR confirms regiochemistry and substituent positions .
- IR spectroscopy identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and NH stretches (~3200–3400 cm⁻¹) .
- LC-MS verifies molecular weight and purity (>95%) .
Q. What spectroscopic and computational methods validate the compound’s structure and bioactivity?
- X-ray crystallography : Use SHELXL (SHELX suite) for refinement, addressing disorder via PART commands and validating hydrogen bonding networks .
- Molecular docking (AutoDock/Vina) : Predict target binding using the compound’s 3D structure (optimized with Gaussian at B3LYP/6-31G* level) against receptors like kinases or GPCRs .
- PASS Online : Predicts antimicrobial or anticancer activity based on structural analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst loading, solvent polarity). For example, optimize pyridine/Zeolite (Y-H) catalysis in refluxing ethanol (150°C, 5 hours) using response surface methodology .
- In-line monitoring : Use HPLC or UPLC to track intermediates and adjust reaction kinetics dynamically .
- Purification : Employ flash chromatography (silica gel, CH2Cl2/MeOH gradient) or recrystallization (ethanol/water) to isolate high-purity product .
Q. How to resolve discrepancies in crystallographic data or biological activity assays?
- Crystallographic refinement : For twinned crystals, use TWIN/BASF commands in SHELXL. Apply restraints for disordered solvent molecules .
- Bioassay troubleshooting :
- Replicate in vitro assays (e.g., MTT for cytotoxicity) with positive/negative controls to rule out false positives .
- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What strategies enhance metabolic stability or bioavailability in preclinical studies?
- Prodrug design : Introduce ester or amide prodrug moieties at the acetamide group to improve solubility .
- LogP optimization : Reduce hydrophobicity (predicted LogP >3) via substituent modification (e.g., replacing methoxy with hydroxyl groups) .
- In vitro ADME : Test microsomal stability (human liver microsomes) and CYP450 inhibition to identify metabolic liabilities .
Methodological Tables
Q. Table 1: Key Reaction Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 140–160°C | Maximizes cyclization |
| Catalyst (Zeolite) | 0.01 M | Reduces side reactions |
| Solvent | Ethanol/Pyridine (1:1) | Enhances solubility |
Q. Table 2: Computational Tools for Activity Prediction
| Tool | Application | Reference |
|---|---|---|
| AutoDock Vina | Binding affinity | |
| PASS Online | Bioactivity prediction | |
| Gaussian 09 | Conformational analysis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
